[2,3'-Bithiophene]-5-carboxylic acid, 2'-chloro- [2,3'-Bithiophene]-5-carboxylic acid, 2'-chloro-
Brand Name: Vulcanchem
CAS No.:
VCID: VC12896739
InChI: InChI=1S/C9H5ClO2S2/c10-8-5(3-4-13-8)6-1-2-7(14-6)9(11)12/h1-4H,(H,11,12)
SMILES: C1=CSC(=C1C2=CC=C(S2)C(=O)O)Cl
Molecular Formula: C9H5ClO2S2
Molecular Weight: 244.7 g/mol

[2,3'-Bithiophene]-5-carboxylic acid, 2'-chloro-

CAS No.:

Cat. No.: VC12896739

Molecular Formula: C9H5ClO2S2

Molecular Weight: 244.7 g/mol

* For research use only. Not for human or veterinary use.

[2,3'-Bithiophene]-5-carboxylic acid, 2'-chloro- -

Specification

Molecular Formula C9H5ClO2S2
Molecular Weight 244.7 g/mol
IUPAC Name 5-(2-chlorothiophen-3-yl)thiophene-2-carboxylic acid
Standard InChI InChI=1S/C9H5ClO2S2/c10-8-5(3-4-13-8)6-1-2-7(14-6)9(11)12/h1-4H,(H,11,12)
Standard InChI Key WAUWILDVRDJQOG-UHFFFAOYSA-N
SMILES C1=CSC(=C1C2=CC=C(S2)C(=O)O)Cl
Canonical SMILES C1=CSC(=C1C2=CC=C(S2)C(=O)O)Cl

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The compound’s structure consists of two thiophene rings connected via a 2,3'-linkage, with a carboxylic acid (-COOH) group at the 5-position of the first ring and a chlorine atom at the 2'-position of the second ring. This arrangement introduces electronic asymmetry, influencing its reactivity and optoelectronic properties .

Molecular Formula and Weight

  • Molecular formula: C9H5ClO2S2\text{C}_9\text{H}_5\text{ClO}_2\text{S}_2

  • Molecular weight: 244.72 g/mol (calculated from analogs ).

Physicochemical Properties

While direct measurements are unavailable, extrapolations from structurally related compounds suggest:

PropertyEstimated ValueBasis for Estimation
Melting point175–185 °CAnalog: 2,2'-bithiophene-5-carboxylic acid (183–184 °C)
Boiling point390–400 °C (Predicted)Similar to chlorinated thiophenes
Density1.45–1.50 g/cm³Chlorine’s impact on density
pKa (COOH)3.5–4.0Carboxylic acid group in thiophenes
SolubilityLow in water; soluble in DMSO, THFPolar aprotic solvents

The chlorine substituent enhances intermolecular interactions (e.g., halogen bonding), potentially increasing crystallinity compared to non-halogenated analogs .

Synthetic Pathways

Key Strategies for Bithiophene Synthesis

Synthesis of [2,3'-bithiophene]-5-carboxylic acid, 2'-chloro- likely involves:

  • Coupling reactions to form the bithiophene backbone.

  • Functionalization to introduce the carboxylic acid and chlorine groups.

Ullmann Coupling for Bithiophene Formation

Palladium-catalyzed Ullmann coupling, as demonstrated in the synthesis of 5-(3-pyridyl)-2,2'-bithiophene , could be adapted:

  • Reactants: 2-iodothiophene and 3-chlorothiophene.

  • Catalyst: Pd(OAc)2_2 with K2_2CO3_3 in acetone at 90–100°C .

  • Yield: ~70–80% (based on analogous reactions ).

Chlorination and Carboxylation

Post-coupling functionalization may involve:

  • Chlorination: Direct electrophilic substitution using Cl2_2 or N-chlorosuccinimide (NCS) in glacial acetic acid .

  • Carboxylation: Oxidation of a methyl or aldehyde group at the 5-position. For example, 2-thiophenecarboxaldehyde can be oxidized to 2-thiophenecarboxylic acid using KMnO4_4 .

Reaction Optimization and Challenges

Selective Bromination/Chlorination

Patent CN108840854B highlights challenges in regioselective halogenation of thiophenes . For [2,3'-bithiophene]-5-carboxylic acid, 2'-chloro-, controlling the position of chlorination is critical. Key parameters include:

  • Temperature: −5 to 25°C to minimize side reactions .

  • Solvent system: Chloroform-glacial acetic acid (1:1) enhances selectivity .

One-Pot Synthesis Feasibility

A one-pot approach, as used for 5-chlorothiophene-2-carboxylic acid , could streamline production:

  • Chlorination of a thiophene precursor.

  • In situ oxidation to introduce the carboxylic acid group.

  • Coupling to form the bithiophene core.

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